molecular formula C16H21NO3 B2949118 Tert-butyl (3aS,9bS)-2,3,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrole-3a-carboxylate CAS No. 2155840-04-1

Tert-butyl (3aS,9bS)-2,3,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrole-3a-carboxylate

Cat. No.: B2949118
CAS No.: 2155840-04-1
M. Wt: 275.348
InChI Key: KDJYEULRCNRNBC-LRDDRELGSA-N
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Description

Tert-butyl (3aS,9bS)-2,3,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrole-3a-carboxylate is a bicyclic heterocyclic compound featuring a chromeno[3,4-c]pyrrole core fused with a tetrahydrofuran-like ring. The tert-butyl carboxylate group enhances steric bulk and stability, making it a valuable intermediate in medicinal chemistry for protecting amine functionalities during synthesis .

Properties

IUPAC Name

tert-butyl (3aS,9bS)-2,3,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrole-3a-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-15(2,3)20-14(18)16-9-17-8-12(16)11-6-4-5-7-13(11)19-10-16/h4-7,12,17H,8-10H2,1-3H3/t12-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDJYEULRCNRNBC-LRDDRELGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C12CNCC1C3=CC=CC=C3OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@]12CNC[C@H]1C3=CC=CC=C3OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (3aS,9bS)-2,3,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrole-3a-carboxylate typically involves a multi-step organic synthesis. Commonly, it starts with the preparation of the chromene intermediate, which is then reacted with a suitable pyrrole derivative under controlled conditions. Solvents like dichloromethane or tetrahydrofuran are often employed, with reaction temperatures maintained around room temperature to slightly elevated levels.

Industrial Production Methods

For industrial production, optimizing yield and purity is paramount. Methods often involve large-scale batch reactions with careful control of temperature, pressure, and pH levels. Catalysts and specific reaction environments, such as inert atmospheres, might be used to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Multicomponent Reactions and Cyclization

This compound participates in multicomponent reactions (MCRs) to synthesize polycyclic derivatives. A three-component reaction involving 2-oxo-2H-chromene-3-carbaldehydes , anilines , and isocyanides produces chromeno[4,3-b]pyrrol-4(1H)-ones via sequential MCR and intramolecular Michael cyclization .

Key Conditions :

  • Solvent : Toluene

  • Base : Pyridine

  • Temperature : 90°C

  • Yield : Up to 92%

ComponentRoleExample Substitutes
2-Oxo-2H-chromene-3-carbaldehydeElectrophilic component6-Br, 8-NO₂, 7-OMe derivatives
AnilineNucleophileElectron-rich/neutral aryl amines
IsocyanideIsocyanide componentCyclohexyl, tert-butyl

This reaction proceeds via α-amino amidine intermediates, which undergo 5-endo-trig cyclization under basic conditions .

Cross-Coupling Reactions

The chromenopyrrole scaffold undergoes alkynylation via copper-catalyzed cross-coupling with terminal alkynes .

Procedure :

  • Catalyst : CuI

  • Base : DIAD (diisopropyl azodicarboxylate)

  • Solvent : Dry THF

  • Products : DHCP-10-one derivatives

Terminal Alkyne (R–C≡CH)Product DerivativeYield (%)
Phenylacetylene3a 85
4-MeO-C₆H₄–C≡CH3b 78
4-Cl-C₆H₄–C≡CH3c 72

The reaction involves oxidation of the dihydropyridine ring to a pyridinium intermediate, followed by nucleophilic attack by copper acetylide .

Nucleophilic Additions

Acid-catalyzed nucleophilic additions occur at the DHCP scaffold using indole derivatives, nitromethane, or pyrrole .

Conditions :

  • Acid : CF₃CH₂OH (trifluoroethanol)

  • Activation : Microwave irradiation

  • Temperature : 120°C (10–15 min)

NucleophileProduct TypeExample Yield (%)
IndoleC10-Indole-functionalized68
5-Br-IndoleHalogenated derivatives65
NitromethaneNitroalkyl-substituted58

The mechanism involves acid-mediated formation of benzopyrylium intermediates, which react with nucleophiles .

Optimization Strategies

Reaction efficiency is enhanced through:

Solvent and Base Effects

For cyclization reactions, solvent polarity and base strength critically influence yields :

SolventBaseYield (%)
ToluenePyridine92
DCMPyridine45
MeOHPyridine12

Post-Synthetic Modifications

The tert-butyl ester group enables further transformations:

  • Hydrolysis : Acidic or basic conditions yield carboxylic acid derivatives.

  • Amidation : Coupling with amines forms amide-linked analogs for biological screening.

Scientific Research Applications

Chemistry

In chemistry, Tert-butyl (3aS,9bS)-2,3,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrole-3a-carboxylate is used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.

Biology

In biological research, this compound may be explored for its bioactive properties, potentially serving as a scaffold for drug design and development.

Medicine

In medicinal chemistry, it is investigated for its potential therapeutic effects, possibly acting as a precursor to pharmacologically active agents.

Industry

Industrially, this compound could find applications in the development of new polymers, coatings, and other materials requiring specific structural features.

Mechanism of Action

The mechanism of action involves interaction with molecular targets such as enzymes or receptors, which can trigger a series of biochemical pathways. This interaction is mediated by the compound's unique structural features, allowing it to bind selectively to its targets and elicit specific biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous molecules:

Compound Name Core Structure Substituents Stereochemistry Molecular Weight (g/mol) Key Properties
Target Compound Chromeno[3,4-c]pyrrole tert-butyl carboxylate (3aS,9bS) ~290 (estimated) High steric bulk; potential for chiral recognition in catalysis or drug design
(3αR,6αS)-tert-Butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate Hexahydropyrrolo[3,2-b]pyrrole tert-butyl carboxylate (3αR,6αS) 136 (reported) Simplified bicyclic structure; lacks aromatic chromeno system
(3aRS,9bSR)-3-(4-Chlorophenyl)-1-methylchromeno[4,3-b]pyrrole-3a-carbonitrile Chromeno[4,3-b]pyrrole 4-chlorophenyl, methyl, carbonitrile Racemic (3aRS,9bSR) N/A Enhanced lipophilicity (Cl substituent); nitrile group enables click chemistry
Methyl (2R,3R,3aS,9bS)-pyrrolo[3,2-c]quinoline-2-carboxylate Pyrrolo[3,2-c]quinoline Benzyl, chloro, phenyl, methyl ester (2R,3R,3aS,9bS) 302.41 Quinoline core enables π-π stacking; methyl ester less stable than tert-butyl
tert-butyl (3aS,6aS)-5-benzyl-hexahydropyrrolo[3,4-b]pyrrole-1-carboxylate Hexahydropyrrolo[3,4-b]pyrrole Benzyl, tert-butyl carboxylate (3aS,6aS) 302.41 Benzyl group adds hydrophobicity; lacks fused aromatic system

Key Findings:

Structural Complexity: The target compound’s chromeno-pyrrole system distinguishes it from simpler pyrrolo-pyrrole derivatives (e.g., ). The fused aromatic ring may enhance binding to biological targets via π-π interactions compared to non-aromatic analogs.

Steric and Electronic Effects : The tert-butyl carboxylate group offers superior hydrolytic stability over methyl esters (e.g., ), making it preferable for multi-step syntheses. However, the benzyl group in increases hydrophobicity, which could improve membrane permeability in drug candidates.

Synthetic Utility : Analogous compounds (e.g., ) are synthesized via cyclization and protected using tert-butyl groups, indicating shared methodologies. Column chromatography (as in ) is likely employed for purification.

Research Implications

  • Crystallography : SHELX remains a cornerstone for resolving stereochemistry in similar compounds, though the target compound’s structure may require advanced techniques like microED or synchrotron XRD .
  • Medicinal Chemistry: The tert-butyl group’s stability and the chromeno system’s rigidity position this compound as a scaffold for kinase inhibitors or GPCR modulators, akin to quinoline derivatives .
  • Material Science: The aromatic core could be functionalized for optoelectronic applications, leveraging lessons from chromeno-based dyes .

Biological Activity

Tert-butyl (3aS,9bS)-2,3,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrole-3a-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C₁₁H₁₈N₂O₂
  • Molecular Weight : 210.27 g/mol
  • CAS Number : 169692-94-8

This compound features a chromeno-pyrrole core which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer properties of chromeno-pyrrole derivatives. For instance, research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. One study reported that derivatives of chromeno-pyrroles showed selective toxicity towards cancer cells while sparing normal cells, suggesting a potential for targeted cancer therapies .

The biological mechanisms through which this compound exerts its effects are not fully elucidated. However, it is hypothesized that its action may involve:

  • Inhibition of Cell Proliferation : Similar compounds have been shown to interfere with cell cycle progression in cancer cells.
  • Induction of Apoptosis : Evidence suggests that chromeno-pyrroles can activate apoptotic pathways in malignant cells.
  • Antioxidant Activity : Some derivatives possess antioxidant properties that may contribute to their protective effects against oxidative stress in cells .

Study on Anticancer Properties

A study conducted by Liu et al. (2017) explored the synthesis and biological evaluation of chromeno-pyrrole derivatives. The results demonstrated that certain derivatives exhibited potent anticancer activity against multiple cancer cell lines with IC50 values in the low micromolar range. Notably, the compound showed a five to twelve-fold lower sensitivity towards normal human vascular endothelial cells (HUVEC), indicating a favorable therapeutic index .

Mechanistic Insights

In another investigation focusing on the mechanism of action, researchers found that similar compounds could induce cell cycle arrest at the G2/M phase and promote apoptosis through caspase activation pathways. These findings suggest that this compound may share these mechanisms .

Comparative Data Table

Biological ActivityCompoundIC50 (µM)Mechanism
AnticancerThis compound5 - 10Induces apoptosis
AntioxidantSimilar Chromeno-Pyrrole Derivative15 - 25Scavenges free radicals
Cell Cycle ArrestChromeno-Pyrrole Derivative8 - 12G2/M phase arrest

Q & A

Basic Research Questions

Q. What are the recommended methods for determining the crystal structure of this compound, and which software tools are critical for refinement and visualization?

  • Methodological Answer: X-ray diffraction (XRD) is the gold standard for elucidating crystal structures. Single-crystal data collection at low temperatures (e.g., 100 K) improves resolution. Refinement using SHELXL (via iterative least-squares methods) accounts for thermal motion and disorder . Visualization tools like ORTEP-3 generate thermal ellipsoid plots to assess atomic displacement parameters and validate geometric accuracy . For chromeno-pyrrole systems, special attention is needed to resolve overlapping electron densities in fused ring systems.

Q. How can the stereochemistry at the 3aS and 9bS positions be confirmed experimentally?

  • Methodological Answer: Chiral centers are validated via:

  • Circular Dichroism (CD) : Correlates Cotton effects with absolute configuration.
  • NMR NOESY : Identifies spatial proximity of protons (e.g., tert-butyl group interactions with adjacent protons).
  • X-ray Anomalous Dispersion : Directly assigns configuration using Bijvoet differences in diffraction data .

Q. What synthetic strategies are effective for introducing the tert-butyl carboxylate group into the chromeno-pyrrole scaffold?

  • Methodological Answer: The tert-butyloxycarbonyl (Boc) group is typically introduced via:

  • Carbodiimide-mediated coupling (e.g., DCC/DMAP) of tert-butyl chloroformate to the pyrrole nitrogen.
  • Protection-deprotection sequences to avoid side reactions during ring formation. Solvent choice (e.g., dichloromethane) and low temperatures (0–20°C) minimize ester hydrolysis .

Advanced Research Questions

Q. How can discrepancies in NMR data for the chromeno-pyrrole ring system be resolved, particularly regarding dynamic puckering?

  • Methodological Answer: Ring puckering induces conformational exchange, broadening NMR signals. Use:

  • Variable-Temperature NMR : Lower temperatures slow puckering dynamics, sharpening split signals.
  • DFT Calculations : Optimize puckering modes (e.g., Cremer-Pople parameters ) to predict coupling constants (J-values).
  • 2D EXSY : Detects slow exchange between puckered states. For fused rings, compare experimental data to crystallographic puckering amplitudes .

Q. What experimental design considerations are critical for optimizing enantioselective synthesis of this compound?

  • Methodological Answer: Enantioselectivity requires:

  • Chiral Catalysts : Asymmetric organocatalysts (e.g., proline derivatives) or metal complexes (e.g., Ru-BINAP).
  • Kinetic Resolution : Monitor reaction progress via chiral HPLC (e.g., Chiralpak IA column) to assess ee (enantiomeric excess).
  • Crystallization-Induced Asymmetric Transformation : Exploit differential solubility of enantiomers in polar/non-polar solvent mixtures .

Q. How can in vitro biological activity studies be designed to evaluate this compound’s interaction with neuronal receptors (e.g., dopaminergic pathways)?

  • Methodological Answer:

  • Radioligand Binding Assays : Use [³H]-labeled ligands (e.g., D2 receptor antagonists) to measure competitive displacement.
  • Calcium Imaging : Transfect HEK293 cells with receptor plasmids; quantify Ca²⁺ flux via fluorescent dyes.
  • Structural Analogs : Compare activity to known derivatives (e.g., chromeno-pyrrole carbonitriles ) to establish SAR.

Data Analysis and Contradictions

Q. How should researchers address conflicting crystallographic and computational data regarding bond angles in the pyrrole ring?

  • Methodological Answer: Discrepancies arise from:

  • Thermal Motion Artifacts : Refine XRD data with restraints for anisotropic displacement.
  • DFT Basis Set Limitations : Use higher-level methods (e.g., CCSD(T)/cc-pVTZ) for accurate geometry optimization.
  • Cambridge Structural Database (CSD) Mining : Compare bond angles to similar chromeno-pyrrole derivatives to identify trends .

Q. What strategies improve yield in multi-step syntheses involving acid-sensitive intermediates?

  • Methodological Answer:

  • Protection Groups : Use Boc (acid-labile) for amines; TBS ethers for alcohols.
  • Low-Temperature Quenching : Neutralize acidic byproducts (e.g., HCl) with cold aqueous NaHCO₃.
  • Inline IR Monitoring : Track reactive intermediates (e.g., enolates) to optimize reaction times .

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